molecular formula C18H22N2O5S2 B2680906 1-(2-Methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine CAS No. 887890-75-7

1-(2-Methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine

Cat. No. B2680906
CAS RN: 887890-75-7
M. Wt: 410.5
InChI Key: WSMDNNNTNSYYNH-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials .


Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are two phenyl rings, one of which has a methoxy (OCH3) group attached, and the other has a methylsulfonyl (CH3SO2) group attached .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. The methoxy and methylsulfonyl groups could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the methoxy and methylsulfonyl groups could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Receptor Antagonism and Pharmacological Evaluation

Research has demonstrated that analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, including sulfonamide linkers, are potent and selective 5-HT(1B/1D) antagonists. These compounds have shown significant effects in pharmacological evaluations, indicating their potential in developing therapies targeting serotonergic pathways (Liao et al., 2000).

Synthesis and Characterization of Sulfonamides

Innovative methods for synthesizing sulfonamides, utilizing p-nitrophenoxide as a leaving group, have been developed. This approach has produced compounds with significant potency at A(2B) receptors, demonstrating the importance of structural modifications in enhancing biological activity. Such developments contribute to the broader field of medicinal chemistry by offering new pathways for creating therapeutically relevant molecules (Yan et al., 2006).

Biological Activities and Potential Therapeutics

Compounds synthesized from the base structure of "1-(2-Methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine" have been explored for various biological activities. These include potential herbicidal and insecticidal activities, indicating the versatility of these compounds beyond pharmacological applications. The research demonstrates the promise of these synthesized compounds in agricultural settings as well (Wang et al., 2015).

Antimicrobial and Cytotoxic Activities

Several derivatives have been identified to possess significant antimicrobial and cytotoxic activities. These activities suggest the potential for these compounds to be developed into new antimicrobial agents or cancer therapeutics. The diversity in biological activity underscores the importance of continued research into the applications of these compounds (Patil et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperazine derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses in various applications, such as in the development of new pharmaceuticals or materials .

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-25-18-9-4-3-8-17(18)19-10-12-20(13-11-19)27(23,24)16-7-5-6-15(14-16)26(2,21)22/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMDNNNTNSYYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine

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